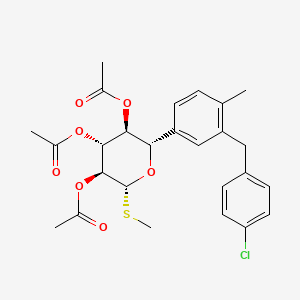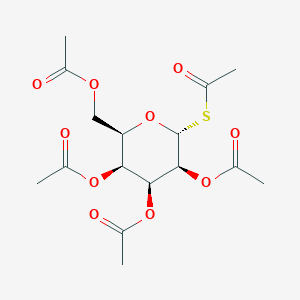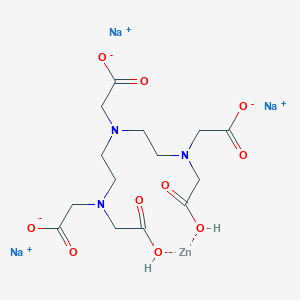
エチレンジアミン四酢酸二ナトリウムカドミウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediaminetetraacetic acid disodium cadmium salt is a useful research compound. Its molecular formula is C10H16CdN2O8+2 and its molecular weight is 404.66 g/mol. The purity is usually 95%.
The exact mass of the compound Ethylenediaminetetraacetic acid disodium cadmium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylenediaminetetraacetic acid disodium cadmium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylenediaminetetraacetic acid disodium cadmium salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分析化学
分析化学において、EDTA-CdNa2は、その強いキレート特性のために利用されています。 金属イオンと錯体を形成し、これは溶液中の金属イオンの濃度を決定するための滴定法に特に有用です 。この化合物は金属と安定な錯体を形成する能力があり、さまざまな試料中の微量元素の正確な定量と識別を可能にします。
環境科学
EDTA-CdNa2は、特に重金属汚染地域の修復において、環境科学において重要な役割を果たしています。 土壌や地下水から重金属を動員し、抽出するのに役立ち、より効果的な浄化作業を可能にします 。そのキレート特性は、水処理プロセスで望ましくない金属イオンを除去するためにも使用されます。
医学
医学分野では、EDTA-CdNa2は、重金属中毒の治療にキレート療法で使用されています。 鉛、水銀、カドミウムなどの有毒金属と結合し、体から排泄される錯体を形成します 。この用途は、重金属への急性および慢性暴露の場合に重要です。
農業
EDTA-CdNa2は、植物の微量栄養素として農業で利用されています。それは、植物に不可欠な金属の供給を助け、根系によって簡単に吸収される可溶性錯体を形成します。 これにより、作物の栄養価と成長速度が向上します .
食品産業
食品産業では、EDTA-CdNa2は、一部の製品に保存料として、また色と風味を安定させるために添加されています。 それは、食品の劣化を触媒する可能性のある金属イオンと結合し、それによって保存期間を延ばし、品質を維持します .
生物学的研究
EDTA-CdNa2は、分子生物学の研究室で一般的に使用されています。それは緩衝液中の金属イオン阻害剤として作用し、実験中の生物学的試料の完全性を維持します。 また、DNAおよびRNA精製プロセスで使用され、核酸を分解する可能性のある2価の金属イオンをキレート化します .
作用機序
- EDTA affects several pathways:
Mode of Action
Biochemical Pathways
Result of Action
- The molecular and cellular effects include:
- EDTA chelates Zn ions, inhibiting metalloproteases that require zinc for activity . EDTA dissolves Fe- and Ca-containing scale. In textiles, it maintains color integrity by sequestering metal ions.
生化学分析
Biochemical Properties
Ethylenediaminetetraacetic acid disodium cadmium salt plays a significant role in biochemical reactions. It interacts with enzymes such as metalloproteases that require divalent cations for activity . By chelating these cations, Ethylenediaminetetraacetic acid disodium cadmium salt can inhibit these enzymes, affecting various biochemical processes .
Cellular Effects
The effects of Ethylenediaminetetraacetic acid disodium cadmium salt on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways and gene expression . Its ability to chelate divalent cations can also impact cellular metabolism .
Molecular Mechanism
At the molecular level, Ethylenediaminetetraacetic acid disodium cadmium salt exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylenediaminetetraacetic acid disodium cadmium salt can change over time. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Ethylenediaminetetraacetic acid disodium cadmium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
特性
CAS番号 |
35803-35-1 |
|---|---|
分子式 |
C10H16CdN2O8+2 |
分子量 |
404.66 g/mol |
IUPAC名 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;cadmium(2+) |
InChI |
InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |
InChIキー |
BXIVHPLKTMNPRV-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cd] |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cd+2] |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B1518372.png)




![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)




![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)


